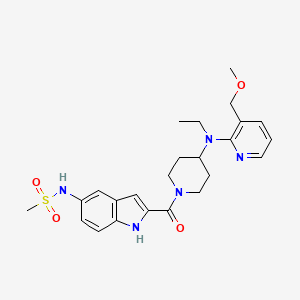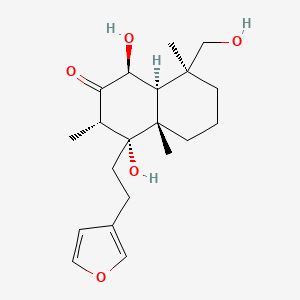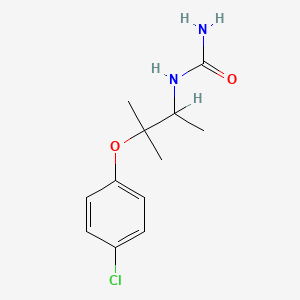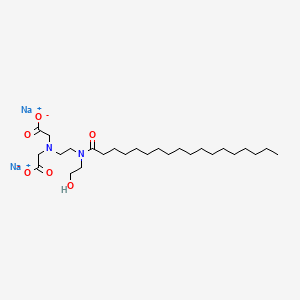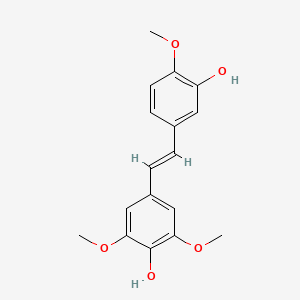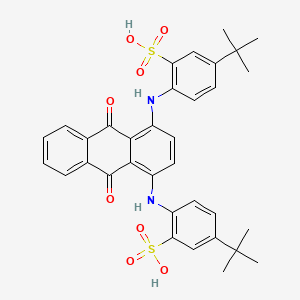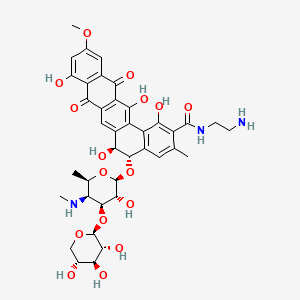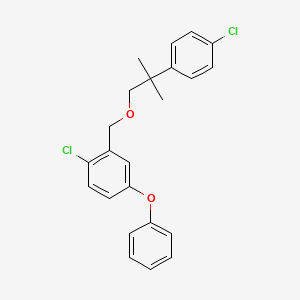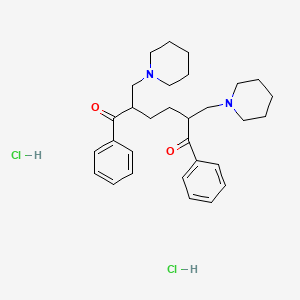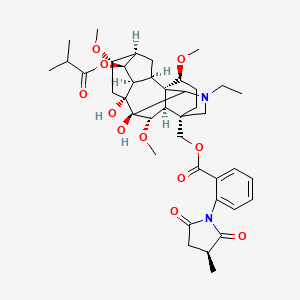
14-Deacetyl-14-isobutyrylnudicauline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Deacetyl-14-isobutyrylnudicauline is a norditerpenoid alkaloid derived from the Delphinium species. This compound is known for its complex structure, which includes 40 carbon atoms, 54 hydrogen atoms, 2 nitrogen atoms, and 11 oxygen atoms . It is part of a broader class of diterpenoid alkaloids that have been studied for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deacetyl-14-isobutyrylnudicauline typically involves the extraction from the Delphinium species. The process includes several steps of purification and isolation to obtain the pure compound. The synthetic route often involves the use of various solvents and reagents to facilitate the extraction and purification processes .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the difficulty in synthesizing it in large quantities. advancements in extraction techniques and the use of biotechnological methods have shown promise in increasing the yield of this compound from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Deacetyl-14-isobutyrylnudicauline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a model to study the behavior of norditerpenoid alkaloids under different chemical reactions. It helps in understanding the reactivity and stability of similar compounds .
Biology: In biological research, 14-Deacetyl-14-isobutyrylnudicauline is investigated for its potential biological activities, including its effects on cellular processes and its potential as a bioactive compound .
Medicine: The compound has shown promise in medicinal research, particularly in the study of its potential therapeutic effects. It is being explored for its potential use in developing new drugs and treatments .
Industry: In the industrial sector, this compound is used in the development of new materials and products, leveraging its unique chemical properties .
Mécanisme D'action
The mechanism of action of 14-Deacetyl-14-isobutyrylnudicauline involves its interaction with various molecular targets and pathways. The compound is known to interact with specific enzymes and receptors, leading to changes in cellular processes. These interactions are crucial for understanding its potential therapeutic effects and applications .
Comparaison Avec Des Composés Similaires
14-Deacetyl-14-isobutyrylnudicauline is unique among norditerpenoid alkaloids due to its specific structure and properties. Similar compounds include:
- 14-Deacetylnudicauline
- Methyllycaconitine
- Delcosine
- Lycoctonine
These compounds share some structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups and its distinct biological effects .
Propriétés
Numéro CAS |
254876-71-6 |
|---|---|
Formule moléculaire |
C40H54N2O11 |
Poids moléculaire |
738.9 g/mol |
Nom IUPAC |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-4-(2-methylpropanoyloxy)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C40H54N2O11/c1-8-41-18-37(19-52-35(46)22-11-9-10-12-25(22)42-28(43)15-21(4)33(42)44)14-13-27(50-6)39-24-16-23-26(49-5)17-38(47,29(24)30(23)53-34(45)20(2)3)40(48,36(39)41)32(51-7)31(37)39/h9-12,20-21,23-24,26-27,29-32,36,47-48H,8,13-19H2,1-7H3/t21-,23+,24+,26-,27-,29+,30-,31+,32-,36?,37-,38+,39-,40+/m0/s1 |
Clé InChI |
XHBNFOLVAHXXMZ-AJVMQKFISA-N |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


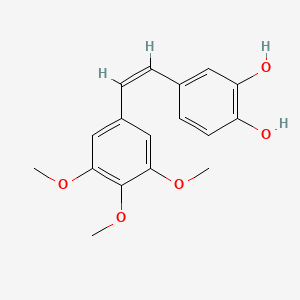
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
